2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-915 and is a selective antagonist of the GABA-A receptor.
Wirkmechanismus
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine selectively binds to the GABA-A receptor and acts as an antagonist. This binding reduces the activity of the receptor, leading to a decrease in the inhibitory neurotransmitter GABA and an increase in the excitatory neurotransmitter glutamate. This shift in neurotransmitter balance is believed to underlie the therapeutic effects of this compound.
Biochemical and Physiological Effects:
The binding of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine to the GABA-A receptor leads to a decrease in the inhibitory neurotransmitter GABA and an increase in the excitatory neurotransmitter glutamate. This shift in neurotransmitter balance is believed to underlie the therapeutic effects of this compound. Additionally, TAK-915 has been shown to have anticonvulsant effects, reduce anxiety and depression-like behaviors in animal models, and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine in lab experiments is its selectivity for the GABA-A receptor. This selectivity allows for a more precise investigation of the role of the GABA-A receptor in neurological and psychiatric disorders. However, a limitation of using this compound is its potential off-target effects. As with any drug, it is important to consider the potential for off-target effects when designing experiments.
Zukünftige Richtungen
There are several future directions for the investigation of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine. One direction is the investigation of its potential therapeutic applications in neurological and psychiatric disorders, including anxiety, depression, and epilepsy. Additionally, further investigation is needed to determine the optimal dosage and administration route for this compound. Finally, the investigation of potential off-target effects and the development of more selective compounds is also an important future direction.
Synthesemethoden
The synthesis of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine involves several steps. The initial step involves the reaction of 6-cyclopropylpyrimidin-4-amine with 1-bromo-4-(2-fluoroethyl)benzene to form 4-(6-cyclopropylpyrimidin-4-yl)piperazine. This intermediate is then reacted with 2-chloro-5-ethylpyrimidine to form 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
The GABA-A receptor is a target for numerous neurological and psychiatric disorders, including anxiety, depression, and epilepsy. 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine is a selective antagonist of the GABA-A receptor and has shown potential therapeutic applications in these disorders. In preclinical studies, TAK-915 has been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, this compound has shown anticonvulsant effects in animal models of epilepsy.
Eigenschaften
IUPAC Name |
2-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-2-13-10-18-17(19-11-13)23-7-5-22(6-8-23)16-9-15(14-3-4-14)20-12-21-16/h9-12,14H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAZSGVBRONWNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.